molecular formula C6H9FN4 B8525950 3-Amino-5-(1-fluoro-1-methylethyl)-1,2,4-triazine

3-Amino-5-(1-fluoro-1-methylethyl)-1,2,4-triazine

Cat. No. B8525950
M. Wt: 156.16 g/mol
InChI Key: RQUTXSABMPDXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(1-fluoro-1-methylethyl)-1,2,4-triazine is a useful research compound. Its molecular formula is C6H9FN4 and its molecular weight is 156.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-5-(1-fluoro-1-methylethyl)-1,2,4-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-(1-fluoro-1-methylethyl)-1,2,4-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-5-(1-fluoro-1-methylethyl)-1,2,4-triazine

Molecular Formula

C6H9FN4

Molecular Weight

156.16 g/mol

IUPAC Name

5-(2-fluoropropan-2-yl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C6H9FN4/c1-6(2,7)4-3-9-11-5(8)10-4/h3H,1-2H3,(H2,8,10,11)

InChI Key

RQUTXSABMPDXJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=NC(=N1)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of sodium acetate trihydrate (23.07 g, 80.7 mmol) and 1,1-dibromo-3-fluoro-3-methylbutan-2-one (21.14 g, 80.7 mmol) in water (80 ml) was heated at reflux under nitrogen for 40 min, then allowed to cool to room temperature before adding solid aminoguanidine bicarbonate (10.99 g, 80.7 mmol). The mixture was stirred at room temperature for 5 h, then 4 N aqueous NaOH solution (40.4 ml, 162 mmol) was added and the mixture was stirred under nitrogen for a further 3 days. The mixture was filtered and the solid was washed with water twice, then dried under vacuum at 60° C. to give 6.40 g (51%) of the title compound as a yellow-brown solid: 1H NMR (360 MHz, DMSO-d6) δ 1.63 (6H, d, J 22.2), 7.32 (2H, br s), 8.73 (1H, d, J 1.0); MS (ES+) m/z 157 [M+H]+.
Quantity
23.07 g
Type
reactant
Reaction Step One
Name
1,1-dibromo-3-fluoro-3-methylbutan-2-one
Quantity
21.14 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10.99 g
Type
reactant
Reaction Step Two
Name
Quantity
40.4 mL
Type
reactant
Reaction Step Three
Yield
51%

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